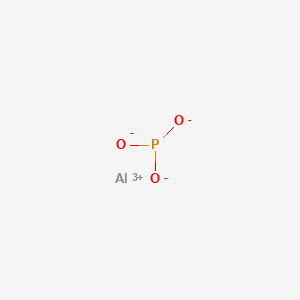
Aluminum phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum phosphite, also known as this compound, is a useful research compound. Its molecular formula is AlO3P and its molecular weight is 105.953499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Fumigant in Pest Control
Aluminum phosphite is predominantly used as a fumigant for pest control in stored grains and other agricultural products. Upon exposure to moisture, it releases phosphine gas, which is toxic to a wide range of pests, including insects and rodents. This property makes it an effective choice for protecting crops during storage.
- Mechanism of Action : The phosphine gas disrupts cellular respiration in pests, leading to their death. This makes this compound a critical tool in integrated pest management strategies.
Case Study: Efficacy in Grain Storage
A study conducted on the efficacy of this compound in controlling pest populations in stored grains demonstrated significant reductions in pest numbers following treatment. The study utilized various dosages and application methods to optimize the release of phosphine gas within sealed storage environments .
| Treatment Method | Dosage (g/m³) | Pest Reduction (%) |
|---|---|---|
| Conventional | 1 | 95 |
| Long Probe System | 1 | 90 |
| Circulation System | 1 | 98 |
Pharmaceutical Applications
Toxicological Studies
While this compound is primarily recognized for its agricultural applications, it also plays a role in toxicological studies due to its high toxicity. Understanding its mechanisms of action helps in managing cases of poisoning and developing treatment protocols.
- Toxicology Insights : Research indicates that exposure to this compound can lead to severe poisoning characterized by cardiovascular collapse and respiratory failure due to the liberation of phosphine gas upon contact with moisture .
Case Study: Management of Aluminum Phosphide Poisoning
A review of clinical cases highlighted the challenges in diagnosing and treating aluminum phosphide poisoning. Supportive care remains the primary treatment approach, as no specific antidote exists. The study emphasized the importance of early recognition and intervention to improve patient outcomes .
Material Science Applications
Semiconductor Properties
Aluminum phosphide exhibits semiconductor properties, making it suitable for applications in electronic devices. Its wide band gap allows for use in high-temperature and high-power electronics.
- Electronic Properties : Recent studies have shown that aluminum phosphide can be engineered at the nanoscale to create two-dimensional materials with tunable electronic properties. This has implications for future nanoelectronic devices .
Data Table: Electronic Properties of Aluminum Phosphide
| Parameter | Value |
|---|---|
| Band Gap (eV) | 2.6 |
| Stability (°C) | Up to 1000 |
| Crystal Structure | Zincblende |
Eigenschaften
CAS-Nummer |
15099-32-8 |
|---|---|
Molekularformel |
AlO3P |
Molekulargewicht |
105.953499 |
Synonyme |
Aluminum phosphite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















